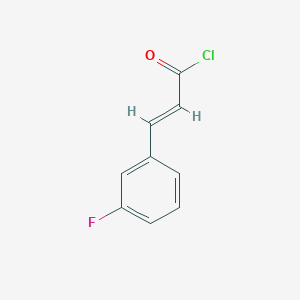

3-Fluorocinnamoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOVOKZDYQTGTL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701257102 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-05-4, 39098-87-8 | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39098-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluorocinnamoyl chloride chemical properties

An In-Depth Technical Guide to 3-Fluorocinnamoyl Chloride: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for modulating physicochemical and biological properties. Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[1][2] this compound emerges as a valuable and reactive building block, belonging to the class of acyl chlorides, which are pivotal intermediates in organic synthesis.

This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, detail robust synthetic protocols, analyze its reactivity profile with key nucleophiles, and provide a guide to its spectroscopic characterization. Furthermore, this document will illuminate its applications, particularly as a scaffold in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

This compound is a derivative of cinnamic acid, featuring a fluorine atom at the meta-position of the phenyl ring and a highly reactive acyl chloride functional group. The trans isomer is generally the more stable and common form.

Structural Data

The key structural features and computed properties are summarized below. These values are based on the general properties of cinnamoyl chlorides and related fluorinated compounds.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₆ClFO | - |

| Molecular Weight | 184.59 g/mol | |

| Canonical SMILES | C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | - |

| InChI Key | Inferred from similar structures | - |

| Appearance | Expected to be a low-melting solid or liquid | Based on analogs[3] |

| Isomerism | Predominantly exists as the trans (E) isomer |

The Influence of the Meta-Fluorine Substituent

The fluorine atom at the 3-position exerts a significant inductive electron-withdrawing effect (-I effect). This influences the molecule's reactivity in two primary ways:

-

Acyl Chloride Reactivity : The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making this compound more susceptible to nucleophilic attack compared to its non-fluorinated analog, cinnamoyl chloride.

-

Aromatic Ring Reactivity : The fluorine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself.

Synthesis of this compound

The preparation of this compound is most reliably achieved via a two-step process starting from 3-fluorobenzaldehyde. The workflow involves the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 3-Fluorocinnamic Acid

This protocol is based on the Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.

Materials:

-

3-Fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (2-3 volumes).

-

Add a catalytic amount of piperidine (approx. 0.05 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Cool the mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid.

-

The crude 3-fluorocinnamic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-fluorocinnamic acid.

Experimental Protocol: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation that requires anhydrous conditions to prevent hydrolysis of the product.[4][5]

Materials:

-

3-Fluorocinnamic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 3-fluorocinnamic acid (1.0 eq).

-

Add an excess of thionyl chloride (≥ 2.0 eq). Alternatively, suspend the acid in an anhydrous solvent like DCM and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic drop of DMF.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO/CO₂).

-

After completion, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can often be used directly in subsequent reactions or purified by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

As an acyl chloride, this compound is a highly reactive electrophile that undergoes nucleophilic acyl substitution.[6][7] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions

-

Hydrolysis : Reacts vigorously with water to revert to 3-fluorocinnamic acid. This underscores the need for anhydrous handling conditions.[7][8]

-

Alcoholysis : Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to form esters. This is a fundamental reaction for creating libraries of ester derivatives for biological screening.

-

Aminolysis : Reacts readily with primary or secondary amines to form amides. This is one of the most common applications in drug development for linking molecular fragments.

-

Friedel-Crafts Acylation : Can act as the acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid like AlCl₃.

Spectroscopic Characterization

Definitive identification of this compound relies on a combination of spectroscopic techniques.[9] The expected spectral features are outlined below, based on data from analogous compounds.[5][10]

| Technique | Expected Features |

| ¹H NMR | Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene. Aromatic Protons: Complex multiplets in the aromatic region (δ 7.0-7.8 ppm), with splitting patterns influenced by ¹H-¹⁹F coupling. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal around δ 165-170 ppm. Alkene Carbons: Signals in the δ 120-150 ppm range. Aromatic Carbons: Multiple signals in the aromatic region, with C-F coupling constants providing structural information. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). |

| Infrared (IR) Spectroscopy | C=O Stretch: A strong, sharp absorption band at a high wavenumber, typically ~1750-1800 cm⁻¹, characteristic of an acyl chloride.[5] C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹. C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.59). The isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) will be observable. Fragmentation: A prominent peak corresponding to the loss of the chlorine atom (M-35) is expected, resulting in the 3-fluorocinnamoyl cation. |

Applications in Research and Drug Development

The utility of this compound is primarily as a reactive intermediate for introducing the 3-fluorocinnamoyl moiety into more complex molecules.

-

Medicinal Chemistry : It serves as a key building block for synthesizing novel amides and esters. The fluorinated cinnamoyl scaffold is explored in the development of anticancer, anti-inflammatory, and antimicrobial agents. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can enhance binding to target proteins through favorable electrostatic interactions.[2][11]

-

Materials Science : Cinnamate derivatives are widely used in the development of photoresist polymers and other light-sensitive materials. The introduction of fluorine can be used to fine-tune the optical and physical properties of these materials.

Safety and Handling

This compound, like other acyl chlorides, is a hazardous chemical that must be handled with appropriate safety precautions.[8][12]

-

Hazards :

-

Handling :

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like water, alcohols, and strong bases.[8]

-

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant potential in organic synthesis, particularly within the realms of drug discovery and materials science. Its synthesis from readily available precursors is straightforward, and its reactivity profile is well-defined by the principles of nucleophilic acyl substitution. The strategic placement of the fluorine atom provides a powerful tool for modulating molecular properties. A thorough understanding of its chemical characteristics, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this building block for the creation of novel and functional molecules.

References

- Tsunoda, T. (n.d.). The SYnthesis of Cinnamoyl Chloride.

-

PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Furoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). trans-3-(Trifluoromethyl)cinnamoyl chloride. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cinnamoyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cinnamoyl chloride for synthesis 17082-09-6 [merckmillipore.com]

- 4. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 5. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CINNAMOYL CHLORIDE(17082-09-6) 1H NMR [m.chemicalbook.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Furoyl chloride | C5H3ClO2 | CID 2776123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. FLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Comprehensive Technical Guide to 3-Fluorocinnamoyl Chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorocinnamoyl chloride (CAS No. 13565-05-4) is a pivotal fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science.[1] Its utility stems from the combined reactivity of the acyl chloride functional group and the unique physicochemical properties imparted by the fluorine atom on the aromatic ring. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, core reactivity, and applications. We will delve into detailed experimental protocols, safety and handling procedures, and the mechanistic principles that govern its synthetic transformations, offering field-proven insights for its effective application in research and development.

Introduction: The Strategic Role of Fluorine in Acyl Chloride Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[2][3] Judicious placement of fluorine can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidation, and increase binding affinity and membrane permeability.[3] When this strategic fluorination is combined with a highly reactive functional group like an acyl chloride, the resulting reagent becomes a powerful tool for synthesis.

Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to facilitate rapid and high-yield acylation reactions under mild conditions.[4] this compound serves as a specialized reagent for introducing the 3-fluorocinnamoyl moiety into target molecules. This functional group is of significant interest due to the established anti-inflammatory and anticancer activities of related cinnamoyl derivatives.[1] This guide provides the technical foundation for leveraging this valuable reagent.

Physicochemical and Structural Data

A clear understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13565-05-4 | [1] |

| IUPAC Name | (E)-3-(3-fluorophenyl)prop-2-enoyl chloride | [1] |

| Molecular Formula | C₉H₆ClFO | [1] |

| Molecular Weight | 184.59 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | Inferred from acyl chloride class |

| Reactivity | Reacts violently with water and other nucleophiles | [4] |

Synthesis of this compound

The most common and direct route to this compound is the reaction of its corresponding carboxylic acid, 3-fluorocinnamic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is widely used for this transformation due to its efficacy and the convenient removal of byproducts (HCl and SO₂ gas).[5][6]

Caption: General synthesis workflow for this compound.

Protocol Causality:

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous (dry) conditions because this compound, like all acyl chlorides, reacts violently with water, which would hydrolyze the product back to the starting carboxylic acid and generate corrosive HCl gas.[4]

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the substitution of the hydroxyl group with chloride.

-

Removal of Byproducts: The gaseous nature of the byproducts (SO₂ and HCl) allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.

Core Reactivity: Nucleophilic Acyl Substitution

The chemistry of this compound is dominated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution, where a nucleophile (e.g., an alcohol, amine, or water) attacks the carbonyl carbon.[1][4] This proceeds through a transient tetrahedral intermediate, followed by the elimination of the highly stable chloride leaving group to regenerate the carbonyl.[4]

Caption: Mechanism of nucleophilic acyl substitution.

This high reactivity makes this compound an excellent reagent for forming amides and esters, which are common linkages in pharmaceuticals.[1]

-

Reaction with Amines: Forms N-substituted-3-fluorocinnamamides.

-

Reaction with Alcohols: Forms alkyl-3-fluorocinnamates.

Experimental Protocol: Synthesis of N-benzyl-3-fluorocinnamide

This protocol provides a representative, self-validating system for the amidation of this compound.

Objective: To synthesize an amide by reacting this compound with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (or another non-nucleophilic base like triethylamine)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Methodology:

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice-water bath (0 °C).

-

Causality: Flame-drying and maintaining a nitrogen atmosphere ensures anhydrous conditions, preventing hydrolysis of the acyl chloride.[4] The ice bath controls the initial exothermic reaction.

-

-

Reagent Addition: Dissolve benzylamine (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM and add to the flask.

-

Causality: Pyridine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine and rendering it non-nucleophilic.[4]

-

-

Acylation: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the stirring amine solution over 15-20 minutes.

-

Causality: Slow, dropwise addition is crucial to manage the reaction's exothermicity and prevent side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup & Purification: a. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. d. Purify the crude solid by recrystallization to obtain the final N-benzyl-3-fluorocinnamide.[4]

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols.[4]

Hazards:

-

Corrosivity: Causes severe skin burns and serious eye damage.[7][8]

-

Reactivity with Water: Reacts violently with water, including atmospheric moisture, to release toxic and corrosive hydrogen chloride (HCl) gas.[4][9] This makes the compound lachrymatory (tear-inducing).[4]

-

Inhalation: May cause respiratory irritation.[10]

Personal Protective Equipment (PPE):

-

Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[4] All handling must be performed inside a certified chemical fume hood.[11]

Handling:

-

Use only under anhydrous conditions.[4] Keep containers tightly sealed when not in use.

-

Ground and bond containers during transfer to prevent static discharge.[11][12]

-

Use spark-proof tools.[11]

Storage:

-

Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[4][11]

-

Keep away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[11][13]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prolong shelf life and prevent degradation from moisture.[4][11]

Conclusion

This compound is a highly valuable and reactive intermediate for chemists engaged in drug discovery and materials science. Its ability to efficiently introduce a fluorinated cinnamoyl moiety allows for the strategic modification of lead compounds to enhance their biological activity and pharmacokinetic properties. While its reactivity demands rigorous handling and safety precautions, a thorough understanding of its properties, synthesis, and reaction mechanisms enables its powerful application in the laboratory. This guide serves as a foundational resource for researchers to confidently and safely integrate this compound into their synthetic workflows.

References

- A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Efw_T8O-K5CKZMAF5J-jWITeRLSCCKymJoIarU6zWVtZkWIuVRvF78l9bAdUKTWQf7DxmIcBtYHQURSa6dcno4fkC2SahqwGmhMVyDKFWjXCLSS_FykiaTygYjwuQkhLAyG4Uu5PSgfIr6Lu3kYz2Pv5lFM5QSKYL6LFVzGCheF_K6WKwoyMUbN88_IZjlckIzdbDkHZ]

- This compound | 13565-05-4. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElsv6bqG6J2INWhqnlMV_CijGBNQoR6tyX3zOI2yAv-ERV-HYHu-ioPT0MdV-RgaH1HhyWNmodrt2aEPv8d2Ccwo_5EyUiAaTljtjOxR90kH3x1ioWmvjPfGuGoDKNmyz0J-Oc7fU=]

- SAFETY DATA SHEET - Cinnamoyl chloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp0Zec0tTCTKf6cv54VY0RdEkBrjL8X61sCogKXXlX47Lm4fV53xEKxzkEl8EWK4Ft2MME5FCSKnQ0Dn91EpCSTuv52xrvXQw1fs9aR0mwph2fzIaWFjGeZU_7Xzv4RdwQhlV4J0x3GufPTakN1EPG]

- Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUHr50AztoJ-fCF0wiz-QAky2qlxecd1scEr3-rYVptQvKHa7kMbW3awmcua1FHtWTtTijDJrkvatn7Y0T-e3lWb3rI3K5VthQcx02doNL5AY7ycAXgnDrXNiYEbwyBN1BjT3Y5bjer9jXVONvcOJENQrIED8=]

- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0etft_kb5062Ejxr4QwZksk_OyOWH4-RfhcNs7Q7emXTf_sHsNfR83T6Zgn2H5-b5Pa6xV6pvz0lclPJZaAds_1Up8Cr5HqA93NT5OddP1TUdfUVVMp8FGH5I4goShy4DzpejpkLv1alERENtLl2bc7Rfcd2cbG97EUKz0gGt360o_tv5MGUFAw==]

- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNm3PCR9gA4AFZo0ttLjFuUlHIZMD63HHTAmBSdJVt_4Stqzr8Ln3x33Q4C0H48zz7_CmKfmzdISbVEwUCkPZcJIQ0TS0tDL3k3KfWuMXUTIIpmv6II3738tE7UX2i740IiDGSkqlhucZdmz_RlzuVxqg0rglgiVpENuVqkMXSp4Xe]

- Safety Data Sheet: 3,3,3-Trifluoropropionyl chloride. Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZhrwzHuBLlFb0rISIjEs5v5nDg32zcwDpQ_egUbSW05gj2x2K9jYnJWb2SySDd9P_wzaygPh9TpDqDQU1Jz3xrl01r6CMtBE-ecoxsOWtX3I5rcO7JxHWB2eQF5sJlm4Sy3mrjf_nx02_lasfo_6dB2Hlq_P2q2sNjBSeDceeTK1QIsuLwDZ_gX9cfCopSKI=]

- SAFETY DATA SHEET - 3-Phenylpropionyl Chloride. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe253rtHAnzjtv6OdzS9ClB2WlfT6sYPOFpdr7GYIzWr36lGvyu0ba5chGht5GzLL0E715V_DoPc84jQ1QjnlJG3hw6uQTJLOGBooLwHWAZ8VpEPEtNw25BmSx2U5Q_NmgJwDOa9CDTpKTp92ywsSDpQ==]

- SAFETY DATA SHEET - 3-Fluorobenzoyl chloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcRZCU_acsv7fLodscyWa-xWI3MGHh9CiUbzPXhWP7i373Trn-ibsQPupOxN7Vh-ZNHTk_1SAUHGCAceuo2mBdc1zKnr4KgChbZC1K6cdM9qtcXwPn9Gve3ReJeIsCl6d8lXGXTOU__Ac1Upg88QVqeQy5gGvEpQu7eeLEhqESe-AmvMnkCfqS1QvqqbcoCLl54d6qia0K5DC_cLl7KOkm9Ulxmj2K2ql4cAMxZzSFtGkVWROhPSEn8J0ylhs]

- The SYnthesis of Cinnamoyl Chloride. Journal of the Korean Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE7a1w8X6PA0omf2N91YunzjoWLPj-ntjegKNANm6GgmTP2-fmVsLpqC9nMX9YKMDjeDnBqOmxEcjHN3EF0QDiSgn4Q5GyhqB3Kg1144w8IFIoSwWrRy6725F1c6Wv72ulzOgl302GC9ocF4wxwrABTXzWr_GrWtYqum9FpE33CbF_]

- SAFETY DATA SHEET - Cinnamoyl chloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfNCkPU8XWNol7FYc22spPks4pIU6jyMHarQ8vwthOaKz28G46SC6_a-z7iqfoCzCwUG3B3Y3RxI3dKL_D3WHvb1Q1X-FV1ZUx3Tf-Wr0X7UhQ1QL5sOfRhIzM4IaJr6VbyEjyLnAMUNq_30E3KTwaCBI_nt-BEsJIARgp-AejmQjSNx5NYtWmu_1mjAAeryQ5wdLg7jYcfMh3cNyJ19f9jCwBtGdzvp531V1aEKDTqknWyh59uLc05Zb1AAMT_K6NsIJAjhWnSIP4xlRJxBKwLg7kmd2f12o6]

- Synthesis of α-fluorocinnamoyl chloride. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVzHG2Ra8B3f-5txaM9jYye23ismtiB6bAwdKWvfpxXMlQ1tfXiVrgDedS1G7gPrGGvVfWZ8cWCSZAhC12ECZqNa3GPzITZFG914cXv97OvHjULKnmMcyiAku2RV740d6i9rLcCkoL_vwz8C5jV_qdPSd6TA==]

- Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEETG8M5Ar0t7SkewDTo3Unvlrs7T52JAYa7IpW3yxVY_2chG5IoECVc1hSGz5dX6ymvm8DmiQnsYFh09-lj7eDDaSjQEVAqbWxL0oqXg6LMt8wEfeT-exa6uMvD9W2iAPbRDGAfIaVsl7YHIa-]

- Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlBp-CgO00CrAh8oLHjtBdULxfpVkFtyfsXO_ALAFBEllyB04vAr6DxUGDCxFUnt3SEV5BP4zXAOvnWcNEZXXJWOsjpsmi4k96wUJ0_uvmIZpF2MVdXQPBDPqB9z5QFzZwcy3HkEoJx1oZaR1bVr-YcStsx5Z8SgcExn_m6AcZaEKUnTAwrtqxVlY6q_GYUILnUWIR100dkKrukuqbjamH4MewhlVYn2x-2ODWEug=]

Sources

- 1. Buy this compound | 13565-05-4 [smolecule.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 6. prepchem.com [prepchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. wcu.edu [wcu.edu]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Fluorocinnamoyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluorocinnamoyl chloride, a key synthetic intermediate in the development of novel therapeutic agents. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this document will explore its reactivity and highlight its applications as a valuable building block in medicinal chemistry, with a focus on the design of compounds with potential anti-inflammatory and anticancer properties.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, as a reactive acyl chloride, serves as a versatile precursor for the synthesis of a wide array of fluorinated cinnamoyl derivatives, making it a compound of significant interest to researchers in drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature with the molecular formula C₉H₆ClFO. The presence of the acyl chloride group makes it highly reactive and susceptible to hydrolysis.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO | [1] |

| Molecular Weight | 184.59 g/mol | [2] |

| Appearance | Solid | [2] |

| Boiling Point | 90 °C at 0.1 mmHg | [2] |

| Melting Point | 42-46 °C | [2] |

The molecular structure of this compound is characterized by a phenyl ring substituted with a fluorine atom at the meta position, a trans-alkene bond, and a reactive acyl chloride functional group.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be split by both proton-proton and proton-fluorine couplings. The vinyl protons will appear as doublets, with a large coupling constant indicative of a trans configuration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the vinyl carbons, and the aromatic carbons. The carbon atoms in the phenyl ring will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF). [3]The carbonyl carbon is expected to resonate at a downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically found in the region of 1750-1800 cm⁻¹. Other characteristic bands include the C=C stretching of the alkene and the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the mass of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chemical Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride group makes this compound a valuable intermediate for the synthesis of a variety of derivatives. It readily undergoes nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles to form the corresponding esters, amides, and other cinnamoyl derivatives.

This reactivity is widely exploited in drug discovery to synthesize libraries of compounds for biological screening. Cinnamic acid and its derivatives have been reported to possess a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2][4]

Anti-inflammatory and Anticancer Potential

Numerous studies have demonstrated the anti-inflammatory and anticancer activities of cinnamic acid derivatives. [2][5]The incorporation of a fluorine atom, as in the derivatives of this compound, can enhance these properties. Fluorine substitution can improve metabolic stability, leading to a longer duration of action, and can also increase the compound's potency by favorably influencing its binding to target proteins. For example, fluorinated cinnamic acid derivatives have been investigated as precursors for potent anticancer agents. [4]

Caption: Synthetic utility of this compound in medicinal chemistry.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. [6]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts with water to produce hydrochloric acid and 3-fluorocinnamic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. [6]In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated organic molecules with potential applications in drug discovery. Its straightforward synthesis and high reactivity make it an attractive starting material for the preparation of diverse libraries of cinnamoyl derivatives. The strategic incorporation of a fluorine atom in these derivatives can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles, particularly in the development of new anti-inflammatory and anticancer agents. Researchers working with this compound should adhere to strict safety protocols due to its corrosive and reactive nature.

References

-

2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (n.d.). Retrieved from [Link]

-

Cinnamic acid, phenyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Retrieved from [Link]

-

Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. (2020). MDPI. Retrieved from [Link]

-

trans-3-(Trifluoromethyl)cinnamoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PubMed Central. Retrieved from [Link]

-

Synthesis of trans 3-fluorocinnamic acid. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Introduction: The Significance of Fluorinated Acyl Chlorides in Modern Synthesis

An In-depth Technical Guide to the Synthesis of 3-Fluorocinnamoyl Chloride from 3-Fluorocinnamic Acid

In the landscape of pharmaceutical and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. 3-Fluorocinnamic acid and its derivatives are valuable building blocks, and its corresponding acyl chloride, this compound, represents a highly versatile intermediate. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles including alcohols, amines, and organometallic reagents. This reactivity makes this compound a critical precursor for the synthesis of novel esters, amides, and ketones, enabling the exploration of new chemical entities in drug discovery and the development of advanced functional materials.

This guide provides a comprehensive overview of the reliable conversion of 3-fluorocinnamic acid to this compound. We will delve into the mechanistic underpinnings of the most common synthetic routes, provide detailed, field-proven experimental protocols, and address the critical safety considerations inherent in handling the requisite reagents.

Part 1: Synthetic Strategies and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl group with a chloride. This transformation requires a chlorinating agent that can activate the carbonyl group, making it susceptible to nucleophilic attack by a chloride ion. The two most prominent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Method A: The Thionyl Chloride (SOCl₂) Route

Thionyl chloride is a widely used, cost-effective reagent for preparing acyl chlorides.[1] A key advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[1]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate.

-

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A proton transfer and loss of a chloride ion yield the acyl chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The intermediate collapses, releasing the final acyl chloride product and the unstable chlorosulfurous acid, which decomposes into SO₂ and HCl gas.

Figure 1: Simplified mechanism for acyl chloride formation using thionyl chloride.

Method B: The Oxalyl Chloride ((COCl)₂) Route with Catalytic DMF

Oxalyl chloride is another excellent reagent for this transformation, often favored for its milder reaction conditions and for substrates sensitive to the higher temperatures sometimes required for thionyl chloride.[2] The reaction is almost universally catalyzed by a substoichiometric amount of N,N-dimethylformamide (DMF).

Mechanism of Action: The true electrophile in this reaction is not oxalyl chloride itself, but the Vilsmeier reagent, which is formed in situ from the reaction between oxalyl chloride and DMF.[3]

-

DMF attacks one of the carbonyl carbons of oxalyl chloride.

-

The resulting tetrahedral intermediate collapses, releasing carbon dioxide, carbon monoxide, and a chloride ion to form the electrophilic chloro(dimethylamino)methyleniminium ion (the Vilsmeier reagent).[3]

-

The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

-

The intermediate then collapses, with a chloride ion attacking the carbonyl carbon of the original acid moiety.

-

This regenerates the DMF catalyst and produces the desired acyl chloride along with gaseous byproducts.[3]

The use of a catalytic amount of DMF is a crucial element of this protocol's efficiency.[3]

Comparative Analysis

To aid in the selection of the appropriate method, the key parameters of each route are summarized below.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) / DMF |

| Reactivity | High; may require heating/reflux | Very high; often proceeds at 0 °C to RT |

| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |

| Catalyst | None typically required | N,N-Dimethylformamide (DMF) |

| Typical Solvents | Dichloromethane (DCM), Toluene, or neat | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Advantages | Cost-effective, gaseous byproducts | Milder conditions, very clean reactions |

| Disadvantages | Can require heat, harsher conditions | More expensive, highly toxic reagent |

Part 2: Detailed Experimental Protocol

The following protocol details the synthesis of this compound using the thionyl chloride method, which is robust and well-documented for similar substrates.[4][5][6]

Workflow Overview

Sources

- 1. back.chilli.ee [back.chilli.ee]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 3-Fluorocinnamoyl Chloride

Introduction: The Significance of 3-Fluorocinnamoyl Chloride

This compound is a valuable synthetic intermediate, belonging to the class of cinnamoyl halides which are precursors to a wide array of biologically active molecules. The incorporation of a fluorine atom at the meta-position of the phenyl ring can significantly influence the electronic properties, metabolic stability, and binding affinity of derivative compounds, making it a key building block in medicinal chemistry.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound in any synthetic workflow. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the vinyl and aromatic protons. The trans-configuration of the double bond is anticipated based on synthetic routes from trans-3-fluorocinnamic acid.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~6.6 - 6.8 | Doublet | JHα-Hβ ≈ 15.5 |

| H-β | ~7.7 - 7.9 | Doublet | JHβ-Hα ≈ 15.5 |

| Aromatic H | ~7.1 - 7.6 | Multiplet |

Causality Behind Predictions: The vinyl protons (H-α and H-β) will appear as doublets with a large coupling constant (~15.5 Hz), characteristic of a trans-alkene. H-β is deshielded relative to H-α due to its proximity to the electron-withdrawing phenyl ring. The aromatic protons will present as a complex multiplet due to proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the acyl chloride will be significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 168 |

| C-α | ~120 - 123 |

| C-β | ~150 - 153 |

| C-1' (ipso-C attached to vinyl) | ~135 - 138 (doublet, JC-F ≈ 7-9 Hz) |

| C-2' | ~115 - 118 (doublet, JC-F ≈ 21-23 Hz) |

| C-3' (ipso-C attached to F) | ~161 - 164 (doublet, JC-F ≈ 245-250 Hz) |

| C-4' | ~130 - 133 (doublet, JC-F ≈ 8-10 Hz) |

| C-5' | ~125 - 128 |

| C-6' | ~118 - 121 (doublet, JC-F ≈ 21-23 Hz) |

Expert Insights: The carbon directly bonded to the fluorine atom (C-3') will exhibit a large one-bond coupling constant (¹JC-F). The other aromatic carbons will show smaller two-, three-, and four-bond couplings (ⁿJC-F), which can aid in definitive assignments.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| Ar-F | ~ -110 to -115 |

Field-Proven Rationale: The chemical shift of the fluorine atom is influenced by its position on the aromatic ring. This predicted range is typical for a fluorine atom on a benzene ring with an electron-withdrawing group in the meta position.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong carbonyl stretch.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770 - 1800 (strong) | C=O stretch (acyl chloride) |

| ~1620 - 1640 (medium) | C=C stretch (alkene) |

| ~1580 - 1600 (medium) | C=C stretch (aromatic) |

| ~1200 - 1250 (strong) | C-F stretch (aromatic) |

| ~970 - 990 (strong) | C-H bend (trans-alkene) |

Trustworthiness of Protocol: The high frequency of the carbonyl stretch is a hallmark of acyl chlorides and serves as a reliable diagnostic peak. A strong absorption in the 970-990 cm⁻¹ region would provide strong evidence for the trans-alkene configuration.

Experimental Protocol for IR Data Acquisition (ATR)

-

Ensure the ATR crystal is clean by wiping with isopropanol.

-

Record a background spectrum.

-

Place a small amount of this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the sample spectrum (typically 16-32 scans).

-

Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 184/186 | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 149 | [M - Cl]⁺ |

| 121 | [M - Cl - CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Authoritative Grounding: The fragmentation pattern is predicted to follow the established pathways for cinnamoyl chlorides, with initial loss of the chlorine radical, followed by loss of carbon monoxide. The presence of isotopic peaks for the molecular ion due to chlorine is a key validation point.

Caption: Predicted MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition (EI)

-

Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) into the mass spectrometer via a direct insertion probe or GC inlet.

-

Utilize electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 40-300.

-

Analyze the resulting mass spectrum for the molecular ion and key fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The data presented herein, derived from established principles of spectroscopy and comparison with analogous compounds, offers a reliable framework for the identification and quality control of this important synthetic intermediate. Researchers are advised to use this guide as a reference for interpreting their own experimentally acquired data.

References

-

PubChem. trans-3-(Trifluoromethyl)cinnamoyl chloride. [Link] (Accessed January 17, 2026).

-

NIST Chemistry WebBook. Cinnamoyl chloride. [Link] (Accessed January 17, 2026).

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 3-Fluorocinnamoyl Chloride for Advanced Synthesis

Abstract: 3-Fluorocinnamoyl chloride is a versatile bifunctional reagent of increasing importance in medicinal chemistry and materials science. Its value stems from the combined reactivity of the acyl chloride group and the electronic influence of the meta-substituted fluorine atom on the cinnamoyl backbone. This guide provides a comprehensive analysis of the reagent's core reactivity, stability profile, and practical handling considerations. We delve into the mechanistic underpinnings of its reactions with various nucleophiles, explore its inherent instability, particularly towards hydrolysis, and offer validated protocols for its synthesis and application in amide bond formation. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Introduction: The Strategic Role of this compound

This compound (3-F-CC) serves as a critical building block for introducing the 3-fluorocinnamoyl moiety into target molecules. The incorporation of fluorine is a well-established strategy in drug design, often employed to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] The fluorine atom at the meta-position of the phenyl ring in 3-F-CC exerts a significant inductive electron-withdrawing effect, which subtly influences the reactivity of both the acyl chloride and the conjugated alkene. This makes it a valuable tool for fine-tuning the electronic and biological properties of pharmaceuticals and advanced materials.[4][5]

Chemical Identity and Physicochemical Properties

Proper utilization of any reagent begins with a firm understanding of its fundamental properties. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClFO | [4] |

| Molecular Weight | 184.60 g/mol | [4] |

| Appearance | White to light yellow solid or liquid | General Knowledge |

| Melting Point | 42-46 °C (for 4-fluoro isomer) | [6] |

| Boiling Point | 90 °C at 0.1 mmHg (for 4-fluoro isomer) | [6] |

| CAS Number | 13565-05-4 | [4] |

Note: Data for the closely related 4-fluoro isomer is provided for melting and boiling points as a reference due to limited specific data for the 3-fluoro isomer.

Core Reactivity Profile: A Mechanistic Perspective

The reactivity of 3-F-CC is dominated by the highly electrophilic acyl chloride functional group.[7][8] The carbon atom of the carbonyl group is rendered significantly electron-deficient by the adjacent electronegative oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[8][9]

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The hallmark reaction of 3-F-CC is nucleophilic acyl substitution.[10] This proceeds via a well-established two-step addition-elimination mechanism.[8][11]

-

Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[11]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[11]

This fundamental pathway governs its reactions with a wide array of nucleophiles, including amines, alcohols, and water.

Amide Bond Formation

The reaction of 3-F-CC with primary and secondary amines is a robust and highly efficient method for synthesizing the corresponding amides.[12] This reaction, often a variant of the Schotten-Baumann reaction, is fundamental in medicinal chemistry.[12]

Causality of Experimental Choice:

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required.[10] Its role is to neutralize the hydrochloric acid (HCl) byproduct that is formed.[12] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent unwanted side reactions with the solvent itself.[12]

-

Temperature: These reactions are often exothermic and are typically run at 0 °C to control the reaction rate and minimize the formation of side products.

Esterification

Similarly, 3-F-CC reacts readily with alcohols to form esters.[10] The principles are analogous to amide formation, with a base like pyridine often used both as a catalyst and an acid scavenger.[10] The reactivity of the alcohol (primary > secondary > tertiary) follows standard steric hindrance trends.

Influence of the 3-Fluoro Substituent

The fluorine atom at the meta-position primarily exerts an inductive electron-withdrawing effect (-I effect). This effect slightly increases the partial positive charge on the carbonyl carbon, making 3-F-CC marginally more reactive towards nucleophiles compared to the non-fluorinated cinnamoyl chloride.[9][13] This enhanced electrophilicity can lead to faster reaction rates.[13]

Stability and Degradation Pathways

While its reactivity is a key asset, it also contributes to its primary liability: instability. Acyl chlorides as a class are known for their high reactivity and require careful handling.[14][15]

Hydrolytic Instability: The Primary Challenge

The most significant stability concern for 3-F-CC is its rapid reaction with water (hydrolysis).[7][10] Atmospheric moisture is sufficient to initiate this degradation, converting the acyl chloride back to the corresponding 3-fluorocinnamic acid and generating corrosive HCl gas.[7][16]

Mechanism of Hydrolysis: The mechanism is a classic nucleophilic acyl substitution where water acts as the nucleophile.[10]

This inherent reactivity necessitates that 3-F-CC be stored and handled under strictly anhydrous conditions.[16]

Thermal and Photochemical Stability

Practical Applications and Experimental Protocols

The primary application of 3-F-CC is as an intermediate in the synthesis of amides and esters for pharmaceutical and agrochemical research.[4][18]

Protocol: Synthesis of this compound

The most common laboratory preparation involves the reaction of 3-fluorocinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][19][20] Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is generally preferred for its milder conditions and cleaner reaction profile.[7][20]

Methodology:

-

Setup: A flame-dried, two-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging Reagents: The flask is charged with 3-fluorocinnamic acid (1.0 eq) and anhydrous dichloromethane (DCM).

-

Chlorination: Oxalyl chloride (1.3 eq) is added dropwise via syringe at room temperature, followed by the addition of a catalytic amount of DMF (1-2 drops).[20]

-

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by the cessation of gas evolution (CO₂, CO, and HCl).

-

Workup: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure (rotary evaporation) to yield the crude this compound, which is often used immediately without further purification.

Causality Explained:

-

Oxalyl Chloride/DMF: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride.[7]

-

Anhydrous Conditions: All glassware must be rigorously dried, and the reaction run under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the product.

Protocol: Synthesis of a Novel N-Aryl Amide

This protocol details the coupling of 3-F-CC with a representative amine, 4-methoxyaniline.

Methodology:

-

Amine Solution: In a flame-dried flask under nitrogen, 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) are dissolved in anhydrous DCM. The solution is cooled to 0 °C in an ice bath.

-

Acyl Chloride Addition: A solution of freshly prepared this compound (1.1 eq) in anhydrous DCM is added dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Handling, Storage, and Safety

Given its reactivity and corrosive nature, strict adherence to safety protocols is mandatory.

-

Handling: Always handle this compound in a well-ventilated fume hood.[21] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22]

-

Storage: The compound must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent ingress of moisture.[23] Storage in a cool, dry place away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents is crucial.[21][23]

-

Hazards: this compound is corrosive and causes severe skin burns and eye damage.[22] Inhalation of its vapors can be harmful.[22] Upon contact with moisture, it releases HCl gas, which is also corrosive and toxic.

Conclusion

This compound is a powerful synthetic intermediate whose utility is directly tied to its high reactivity. Its primary reaction pathway, nucleophilic acyl substitution, provides efficient access to a wide range of amides and esters that are of significant interest in drug discovery. However, this reactivity also necessitates rigorous control over experimental conditions, particularly the exclusion of moisture, to prevent degradation. By understanding the mechanistic principles of its reactivity and adhering to the stringent handling and storage protocols outlined in this guide, researchers can effectively and safely harness the synthetic potential of this valuable fluorinated building block.

References

-

Wikipedia. Acyl chloride. Link

-

Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Link

-

Sigma-Aldrich. SAFETY DATA SHEET - Cinnamyl chloride. Link

-

BenchChem. A Comparative Guide to the Stability of Acyl Chlorides in Solution. Link

-

Smolecule. Buy this compound | 13565-05-4. Link

-

TCI Chemicals. SAFETY DATA SHEET - 3-Phenylpropionyl Chloride. Link

-

Sigma-Aldrich. SAFETY DATA SHEET - Cinnamoyl chloride. Link

-

Fisher Scientific. SAFETY DATA SHEET - 3-Fluorobenzoyl chloride. Link

-

Cayman Chemical. Safety Data Sheet - 3-Fluoromethcathinone (hydrochloride). Link

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Link

-

Sciencemadness Discussion Board. Acyl chlorides stability. Link

-

Biosynth. 3-Fluorocinnamic acid | 20595-30-6. Link

-

ResearchGate. Acyl chloride‐facilitated condensation polymerization for the synthesis of heat‐sensitive poly(anhydride‐ester)s. Link

-

Alichem. 3-Fluorobenzyl Chloride Synthesis: A Chemist's Guide to Formulation. Link

-

RSC Publishing. Fluorine in drug discovery: Role, design and case studies. Link

-

J-STAGE. The SYnthesis of Cinnamoyl Chloride. Link

-

Chemistry LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. Link

-

Fisher Scientific. Amide Synthesis. Link

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Link

-

ChemicalBook. 3-Fluorobenzyl chloride synthesis. Link

-

Sigma-Aldrich. 3-(Trifluoromethyl)cinnamic acid, predominantly trans 98. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis. Link

-

Sigma-Aldrich. trans-3-Fluorocinnamic acid 98. Link

-

PubChem. trans-3-(Trifluoromethyl)cinnamoyl chloride. Link

-

Sigma-Aldrich. 4-Fluorocinnamoyl chloride 97, predominantly trans. Link

-

PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. Link

-

ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Link

-

Chemguide. nucleophilic addition / elimination in the reactions of acyl chlorides. Link

-

Organic Syntheses. The preparation of 2-arylindole-4-carboxylic amide. Link

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Link

-

ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Link

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Link

-

RSC Publishing. Fluorination methods in drug discovery. Link

-

PMC - NIH. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Link

-

Reddit. Tips and tricks for difficult amide bond formation?. Link

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Link

-

Sigma-Aldrich. (E)-3-Fluorocinnamic acid. Link

-

Reddit. Hydrolysis stable sulfonyl chlorides. Link

-

PubChem. Cinnamoyl Chloride. Link

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 13565-05-4 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-氟肉桂酰氯 97%, predominantly trans | Sigma-Aldrich [sigmaaldrich.com]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. researchgate.net [researchgate.net]

- 18. hepatochem.com [hepatochem.com]

- 19. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. fishersci.com [fishersci.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. nbinno.com [nbinno.com]

The Ascendant Therapeutic Potential of 3-Fluorocinnamoyl Chloride Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of privileged scaffolds, cinnamic acid and its derivatives have consistently emerged as a focal point of research, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide delves into a specific, yet profoundly significant, subclass: derivatives of 3-Fluorocinnamoyl chloride. The introduction of a fluorine atom onto the cinnamoyl backbone is not a trivial modification. It is a strategic design element leveraged by medicinal chemists to modulate the parent molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and alter binding affinities to biological targets.[4][5] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, underpinned by mechanistic insights and actionable experimental protocols.

The Synthetic Gateway: Leveraging this compound

The journey to exploring the biological potential of these derivatives begins with their synthesis. This compound serves as a highly versatile and reactive intermediate for the introduction of the 3-fluorocinnamoyl moiety into a diverse range of molecular scaffolds.[6] The acyl chloride functionality provides a reactive handle for nucleophilic acyl substitution reactions, readily forming esters, amides, and other derivatives.[6]

General Synthesis of Cinnamoyl Derivatives

The synthesis of cinnamoyl derivatives often commences with the conversion of the corresponding cinnamic acid to the more reactive cinnamoyl chloride. This is typically achieved by reacting the cinnamic acid with a chlorinating agent such as thionyl chloride.[7] The resulting cinnamoyl chloride can then be reacted with a variety of nucleophiles, including alcohols, amines, and amino acids, to generate a library of derivatives. Microwave-assisted reactions have also been employed to synthesize cinnamoyloxy phosphonate derivatives from cinnamoyl chloride and α-hydroxyphosphonate, showcasing the adaptability of this synthetic intermediate.[8]

Experimental Protocol: General Synthesis of a 3-Fluorocinnamoyl Amide Derivative

This protocol outlines a general procedure for the synthesis of an amide derivative using this compound as the starting material.

Materials:

-

This compound

-

Desired amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve the desired amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

-

Slowly add the this compound solution to the amine solution dropwise over 15-20 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Anticancer Activity: A Multi-pronged Assault on Malignancy

Cinnamoyl derivatives have demonstrated significant potential as anticancer agents, and the introduction of a fluorine atom is anticipated to enhance this activity.[9][10][11][12] The anticancer mechanisms of these compounds are often multifaceted, targeting various hallmarks of cancer.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which cinnamoyl derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[9] Studies on cinnamoyl sulfonamide hydroxamate derivatives have shown their ability to cause a noticeable decrease in cells in the G0/G1 phase and an increase in the S phase, indicating cell cycle retardation.[9] Furthermore, these compounds induce apoptotic morphological changes and increase the expression of the p21 gene, a key regulator of cell cycle arrest.[9] Flow cytometry analysis of glioblastoma (U87MG) and neuroblastoma (SHSY-5Y) cell lines treated with a novel cinnamoyl derivative, compound 3e, revealed significant cytotoxicity, with approximately 86% and 84% of cells undergoing cell death, respectively, through the induction of apoptosis.[10][11][12][13]

Inhibition of Oncogenic Signaling Pathways

Cinnamic acid derivatives have been identified as inhibitors of oncogenic protein kinases, which are crucial for controlling cell signaling networks.[14] The inhibition of these kinases can disrupt the signaling pathways that drive cancer cell proliferation and survival. The mode of inhibition can vary, ranging from ATP-competitive to non-competitive mechanisms.[14]

Inhibition of Histone Deacetylases (HDACs)

Cinnamoyl sulfonamide hydroxamate derivatives have also been shown to act as histone deacetylase (HDAC) inhibitors.[9] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately leading to cancer cell death.

Targeting Carbonic Anhydrase IX (CAIX)

In hypoxic tumor microenvironments, the enzyme carbonic anhydrase IX (CAIX) is highly expressed and plays a crucial role in cancer cell survival by regulating intracellular pH.[15] A marine-derived cinnamyloxyl derivative has been shown to inhibit the growth of adenocarcinomic A549 cells by targeting CAIX, leading to DNA fragmentation, cell cycle arrest, and dysregulation of mitochondrial membrane potential.[15]

Experimental Workflow: Assessing Anticancer Activity

Caption: Mechanism of anti-inflammatory action of cinnamoyl derivatives.

| Derivative | Target Cell Line | Key Anti-inflammatory Effects | Reference |

| DM1 | Caco-2 | Reduced TLR4 expression, decreased IL-6, IL-1β, TNF-α, and PGE2 levels. | [16] |

| Cinnamoyl-flavonoid hybrids | A549 and MRC-5 | Downregulated p65 mRNA expression, reduced IL-8 and MCP-1. | [17] |

| 1-Methylhydantoin cinnamoyl imides | RAW264.7 | Inhibited NO release, reduced TNF-α and IL-1β secretion. | [18] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi. [1][2][3][19]

Antibacterial and Anti-biofilm Activity

Cinnamic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. [19]They have been reported to be effective against Staphylococcus aureus, Escherichia coli, and even multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [20]Importantly, these compounds have also demonstrated strong anti-biofilm activity, which is crucial for combating chronic infections. [19]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of cinnamic acid derivatives is influenced by the nature and position of substituents on the phenyl ring. The presence of hydroxyl groups is often associated with enhanced antioxidant and antimicrobial activity. [2]The introduction of halogens, such as chlorine, has been shown to broaden the spectrum and increase the efficacy of antibacterial action. [20]For instance, 3,4-dichlorocinnamanilides exhibited a broader spectrum of activity and higher antibacterial efficacy than their 4-chlorocinnamanilide counterparts. [20]This suggests that the position of the halogen substituent is critical, and by extension, the 3-fluoro substitution in this compound derivatives is likely to confer potent and potentially selective antimicrobial properties.

Future Directions and Conclusion

The derivatives of this compound represent a promising class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of a fluorine atom onto the privileged cinnamoyl scaffold offers a powerful approach to fine-tuning the biological activity and pharmacokinetic properties of these molecules. Future research should focus on:

-

Synthesis of diverse libraries: Expanding the chemical space of this compound derivatives by reacting it with a wide array of nucleophiles.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these fluorinated derivatives.

-

Structure-Activity Relationship (SAR) studies: Systematically exploring the impact of different substituents in combination with the 3-fluoro group to optimize potency and selectivity.

-

In vivo efficacy and safety profiling: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

References

- Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PubMed Central. (URL: )

- [Synthesis and Antitumor Activity of Cinnamoyloxy Phosphonate Deriv

- Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC - NIH. (URL: )

- Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed. (URL: )